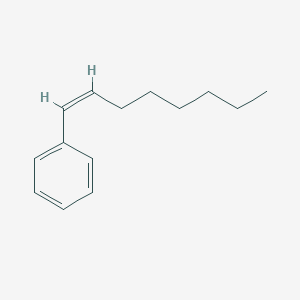

(Z)-1-Phenyl-1-octene

Description

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-oct-1-enyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3/b11-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCALDWJXTVCBAZ-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of Z 1 Phenyl 1 Octene

Catalytic Stereoselective Approaches

The selective formation of the Z-alkene geometry in 1-Phenyl-1-octene necessitates overcoming the inherent thermodynamic preference for the E-isomer. Catalysis offers the most elegant solution to this challenge, enabling kinetically controlled reaction pathways that favor the desired cis-configuration.

Homogeneous Catalysis for Z-Alkene Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful toolkit for stereoselective synthesis. The molecular-level interaction between the catalyst and substrates allows for a high degree of control over the reaction's stereochemical outcome.

Metal-catalyzed olefination reactions are a cornerstone of alkene synthesis. While classic methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental, their Z-selectivity can be significantly influenced and enhanced by the choice of reagents and reaction conditions.

The Wittig reaction, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, can be tailored to favor the Z-alkene. wikipedia.orgnih.gov Specifically, the use of non-stabilized ylides, such as that derived from heptyltriphenylphosphonium bromide, with benzaldehyde (B42025) under salt-free conditions, typically leads to the formation of the Z-isomer through a kinetically controlled pathway. wikipedia.org The reaction proceeds via a syn-oxaphosphetane intermediate which preferentially decomposes to the Z-alkene. chemtube3d.com

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative with modified phosphonate (B1237965) reagents designed for high Z-selectivity. nih.govresearchgate.netmdpi.com The Still-Gennari modification, utilizing bis(2,2,2-trifluoroethyl) phosphonates, and the Ando modification, which employs diaryl phosphonates, are prominent examples. nih.govmdpi.com These reagents, when reacted with benzaldehyde, can produce the corresponding α,β-unsaturated esters with excellent Z-selectivity, which can then be further transformed into (Z)-1-Phenyl-1-octene. The electron-withdrawing groups on the phosphonate reagent are crucial for directing the stereochemical outcome. mdpi.com

Table 1: Z-Selective Olefination Reactions for Phenyl-Alkene Synthesis

| Olefination Method | Aldehyde | Reagent | Base/Conditions | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Benzaldehyde | Heptyltriphenylphosphonium ylide | n-BuLi, THF, -78°C to rt | >95:5 | High |

| Still-Gennari HWE | Benzaldehyde | Bis(2,2,2-trifluoroethyl) heptylphosphonate | KHMDS, 18-crown-6, THF, -78°C | up to 98:2 | High |

| Ando HWE | Benzaldehyde | Diaryl heptylphosphonate | NaH, THF, 0°C | up to 95:5 | High |

Ring-Opening Cross-Metathesis (ROCM) has emerged as a powerful carbon-carbon bond-forming reaction. chemtube3d.com For the synthesis of this compound precursors, this methodology can be applied to the reaction of a cyclic olefin with a cross-coupling partner like styrene (B11656). The development of stereogenic-at-metal catalysts, particularly molybdenum and ruthenium complexes, has enabled highly Z-selective ROCM reactions.

For instance, the reaction of meso oxabicyclic substrates with styrene, catalyzed by chiral stereogenic-at-Mo monoaryloxide complexes, can proceed with exceptional Z-selectivity, often exceeding 98:<2 Z:E. nih.gov Similarly, certain ruthenium-based catalysts have been shown to mediate the Z-selective ROCM of norbornene derivatives with styrene. beilstein-journals.org The resulting ring-opened product contains the desired 1-phenyl-alkene moiety with a Z-configuration, which can then be elaborated to the final 1-octene (B94956) chain.

Table 2: Z-Selective ROCM for the Synthesis of (Z)-1-Phenyl-1-alkene Precursors

| Catalyst Type | Cyclic Olefin | Cross Partner | Catalyst Loading (mol%) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| Stereogenic-at-Mo monoaryloxide | meso-7-oxabicyclo[2.2.1]hept-5-ene | Styrene | <2 | >98:<2 | 50-85 |

| Ruthenium-based catalyst (e.g., Ru-4 f,g) | Norbornene | Styrene | 1-5 | High Z-selectivity | Moderate to High |

The isomerization of terminal olefins to more stable internal olefins typically favors the E-isomer. However, specific catalytic systems have been developed to override this thermodynamic preference and selectively produce the Z-isomer. Molybdenum(0) complexes have shown particular promise in this area.

An air-stable molybdenum(0) complex, cis-Mo(CO)4(PPh3)2, when used with a p-toluenesulfonic acid (TsOH) cocatalyst, effectively catalyzes the isomerization of terminal alkenes to the corresponding (Z)-2-alkenes with high selectivity. acs.org For example, the isomerization of allylbenzene, a close structural analog to a precursor of this compound, yields the corresponding (Z)-1-phenyl-1-propene with a Z:E ratio of 1.6:1. acs.org The proposed mechanism involves the formation of a molybdenum hydride species, followed by a 2,1-insertion of the terminal alkene and subsequent stereoselective β-hydride elimination. acs.org

Table 3: Molybdenum(0)-Catalyzed Z-Selective Isomerization of Allylbenzene

| Catalyst | Co-catalyst | Substrate | Catalyst Loading (mol%) | Co-catalyst Loading (mol%) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| cis-Mo(CO)4(PPh3)2 | TsOH | Allylbenzene | 1 | 20 | 1.6:1 | 83 |

Organocatalytic Strategies for Z-Stereocontrol

While metal-based catalysts have historically dominated the field of stereoselective synthesis, organocatalysis has emerged as a powerful complementary approach. In the context of Z-alkene synthesis, recent advancements have demonstrated the potential of purely organic molecules to control stereoselectivity.

A notable development is an organocatalytic system that facilitates Z-alkene synthesis through a hydrogen-bonding-assisted photoinduced electron donor-acceptor (EDA) complex. acs.orgnih.gov This metal-free protocol utilizes an organophotocatalyst, such as 4-CzIPN, which forms a three-component EDA complex with a redox-active ester and a diphenyl phosphate. acs.org This complex initiates photoredox catalysis, and the subsequent E→Z isomerization is achieved via electron exchange energy transfer from the photocatalyst. acs.org This method has been successfully applied to the synthesis of various Z-alkenes from styrene derivatives with high Z-selectivity. acs.org

Table 4: Organophotocatalytic Z-Alkene Synthesis from Styrene Derivatives

| Organocatalyst | Substrates | Additive | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| 4-CzIPN | 4-Methylstyrene, Redox-active ester | (PhO)2P(O)OH | 95:5 | 60 |

Photocatalytic E-to-Z Isomerization Methods

Photocatalysis offers a unique and efficient pathway for the contra-thermodynamic isomerization of E-alkenes to their less stable Z-isomers. organic-chemistry.org This method typically involves the use of a photosensitizer that absorbs light and transfers the energy to the E-alkene, promoting it to an excited triplet state. In this excited state, rotation around the carbon-carbon double bond becomes possible, and upon relaxation back to the ground state, a mixture of E and Z isomers is formed, often enriched in the Z-isomer.

The isomerization of stilbenes, which are 1,2-diphenylethenes and thus structurally related to 1-phenyl-1-octene, has been extensively studied. beilstein-journals.org Thioxanthones are effective photosensitizers for this transformation. researchgate.net The photocatalytic isomerization of (E)-anethole, another phenylalkene derivative, has also been demonstrated using iridium-based photosensitizers, achieving high conversion to the Z-isomer. The choice of photosensitizer is critical, as its triplet energy must be higher than that of the E-alkene but ideally lower than that of the Z-alkene to facilitate a unidirectional energy transfer and prevent the back-isomerization of the desired Z-product.

Non-Catalytic Stereocontrolled Synthesis Routes

The formation of Z-alkenes can be thermodynamically disfavored compared to their E-counterparts, necessitating kinetically controlled reaction pathways to achieve high stereoselectivity. Several non-catalytic methods have been refined to produce this compound with excellent isomeric purity.

Wittig-Type Olefination Reactions for Z-Selectivity

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. udel.edumasterorganicchemistry.com The stereochemical outcome is highly dependent on the nature of the ylide.

For the synthesis of this compound, an unstabilized ylide is required. Unstabilized ylides, where the group attached to the carbanion is an alkyl group (like a heptyl group in this case), typically yield (Z)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org The reaction proceeds through a kinetically controlled pathway.

The mechanism involves the cycloaddition of the ylide to the carbonyl compound, forming an oxaphosphetane intermediate. organic-chemistry.org With unstabilized ylides, this initial cycloaddition is rapid and irreversible, and the geometry of the transition state leads preferentially to the cis-substituted oxaphosphetane, which then decomposes to form the (Z)-alkene and triphenylphosphine (B44618) oxide. wikipedia.org

To synthesize this compound via this route, octyltriphenylphosphonium bromide would be treated with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) to generate the unstabilized ylide. This ylide is then reacted with benzaldehyde to produce the target alkene.

The inherent Z-selectivity of unstabilized ylides can be further enhanced by modifying the reaction conditions. The choice of solvent and the presence of specific additives can significantly influence the Z/E ratio of the product. Performing the reaction in polar aprotic solvents like dimethylformamide (DMF) in the presence of lithium or sodium iodide can lead to an almost exclusive formation of the Z-isomer. wikipedia.org These salt-free conditions are believed to favor the kinetic pathway that leads to the Z-alkene by minimizing the equilibration of intermediates that could lead to the more stable E-alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reactions and Z-Stereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, is a powerful alternative to the Wittig reaction. wikipedia.org Standard HWE conditions typically favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.comyoutube.com This E-selectivity arises from the equilibration of the oxaphosphetane intermediates, which allows the reaction to proceed through the lowest energy transition state leading to the trans-alkene. nrochemistry.com However, specific modifications to the phosphonate reagent can reverse this selectivity.

Still-Gennari Olefinations for Z-Preference

The Still-Gennari olefination is a significant modification of the HWE reaction that provides excellent Z-selectivity. youtube.comic.ac.uk This method utilizes phosphonates bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. bohrium.com These groups increase the acidity of the phosphonate and accelerate the elimination of the oxaphosphetane intermediate. nrochemistry.comnih.gov This rapid elimination prevents the equilibration that favors the E-isomer, making the reaction kinetically controlled and highly Z-selective. semanticscholar.org

The synthesis of a (Z)-alkene using this method typically involves reacting an aldehyde with a phosphonate like bis(2,2,2-trifluoroethyl)phosphonoacetate in the presence of a strong, hindered base system, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6, at low temperatures (e.g., -78 °C). bohrium.comsemanticscholar.org Recent research has developed new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, that offer very high Z-selectivity under potentially milder conditions. nih.govnih.gov

| Phosphonate Reagent Type | Aldehyde | Base/Conditions | Z:E Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Still-Gennari Reagent | Benzaldehyde | KHMDS, 18-crown-6, -78°C | >95:5 | High | bohrium.com |

| Modified (Hexafluoroisopropyl) Reagent | Benzaldehyde | NaH, -20°C | 97:3 | Quantitative | nih.gov |

| Still-Gennari Reagent | Octanal | KHMDS, 18-crown-6, -78°C | 78:22 | High | nih.gov |

| Modified (Hexafluoroisopropyl) Reagent | Octanal | NaH, -20°C | 88:12 | High | nih.gov |

Stereoselective Elimination Reactions for Z-Alkene Formation

Stereoselective elimination reactions, particularly the E2 (bimolecular elimination) reaction, can be used to form Z-alkenes if the stereochemistry of the starting material is carefully controlled. The E2 mechanism requires a specific spatial arrangement of the departing proton and leaving group; they must be anti-periplanar (in a 180° dihedral angle) to each other in the transition state. chemistrysteps.com

While E2 reactions often favor the formation of the more stable E-alkene (Zaitsev's rule), the reaction can be stereospecific. chemistrysteps.commasterorganicchemistry.com This means that the stereochemistry of the substrate directly dictates the stereochemistry of the product alkene. libretexts.org If a substrate has only one beta-hydrogen or if only one beta-hydrogen can achieve the anti-periplanar conformation with the leaving group, then only one stereoisomer of the alkene can be formed. chemistrysteps.com

To synthesize this compound, one would need to start with a specific diastereomer of a suitable precursor, such as (1R,2S)-1-bromo-1-phenylnonane (or a similar substrate with a good leaving group). In this specific diastereomer, the required anti-periplanar arrangement for the E2 elimination would lock the phenyl and the hexyl groups into a syn relationship, forcing the formation of the (Z)-alkene upon treatment with a strong, non-nucleophilic base.

Reductive Approaches to Z-Alkenes from Alkyne Precursors

The most direct and classical approach to synthesizing (Z)-alkenes is the partial reduction, or semireduction, of a corresponding alkyne precursor. For this compound, the requisite starting material is 1-phenyl-1-octyne (B93662). The key to this transformation is the use of a catalyst that facilitates the syn-addition of two hydrogen atoms across the triple bond and desorbs the resulting (Z)-alkene before further reduction to the alkane can occur.

Historically, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) has been the benchmark for this transformation. The "poisoning" of the palladium catalyst is crucial to deactivate the most active sites, thereby preventing over-reduction.

More contemporary methods have focused on developing more efficient, selective, and environmentally benign catalytic systems. These include nickel, copper, and gold-based catalysts that offer high (Z)-selectivity under mild conditions. organic-chemistry.org For instance, nickel catalysis, using formic acid and zinc as reductants, allows for selective semireduction of both internal and terminal alkynes. organic-chemistry.org Similarly, unsupported nanoporous gold has been shown to be a robust heterogeneous catalyst for the transfer semihydrogenation of alkynes to (Z)-olefins using formic acid as a hydrogen donor. organic-chemistry.org

The table below summarizes various catalytic systems for the Z-selective semireduction of alkynes.

Table 1: Catalytic Systems for Z-Selective Alkyne Semireduction

| Catalyst System | Reductant | Key Features |

|---|---|---|

| Pd/CaCO₃, Pb(OAc)₂ (Lindlar's Catalyst) | H₂ gas | Classical method, reliable for many substrates. |

| NiCl₂(PPh₃)₂ / Zn | Formic Acid | Access to both (E) and (Z) isomers by tuning conditions. organic-chemistry.org |

| Nanoporous Gold (AuNPore) | Formic Acid | Heterogeneous, reusable catalyst with good functional group tolerance. organic-chemistry.org |

| Copper Nanoparticles | H₂ gas | High activity and selectivity for Z-alkene formation. |

Stereoselective Cross-Coupling Methodologies for Z-Alkene Synthesis (e.g., Palladium-Catalyzed)

Cross-coupling reactions represent a powerful and convergent strategy for C-C bond formation, and their application to stereoselective alkene synthesis is a field of intensive research. nih.gov The synthesis of this compound via these methods typically involves the coupling of an organometallic reagent with a vinyl halide or equivalent, where the geometry of the final product is dictated by the stereochemistry of the starting vinyl species. nih.gov

Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Stille couplings, are cornerstones of this approach. To obtain the (Z)-isomer, a (Z)-configured vinyl nucleophile or electrophile is required. For example, the hydroboration or hydrozirconation of a terminal alkyne like 1-heptyne (B1330384) can generate a (Z)-vinylborane or (Z)-vinylalane, respectively. Subsequent palladium-catalyzed Suzuki or Negishi coupling with an aryl halide (e.g., iodobenzene) would yield this compound.

Alternatively, a Z-selective hydroarylation can be achieved through a tandem process involving Sonogashira coupling of an alkyne and an aryl bromide, followed by a stereoselective semireduction. nih.gov Recent advances have also focused on diastereodivergent methods that can produce either the (Z)- or (E)-isomer from the same set of starting materials by altering the catalytic system. nih.gov For instance, a palladium-catalyzed reductive cross-coupling of 1-phenyl-1-octyne with an aryl halide could, in principle, be directed towards the (Z)-product by careful ligand choice and control of reaction parameters. nih.govnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Strategies for Z-Alkene Synthesis

| Coupling Reaction | Reactant 1 (Stereodefined) | Reactant 2 | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki Coupling | (Z)-1-Octenylboronic acid | Phenyl Halide | Pd(PPh₃)₄ |

| Negishi Coupling | (Z)-1-Octenylzinc chloride | Phenyl Halide | PdCl₂(dppf) |

| Stille Coupling | (Z)-1-Octenyltrialkylstannane | Phenyl Halide | Pd(PPh₃)₄ |

Emerging Synthetic Strategies Incorporating Green Chemistry Principles for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, this involves prioritizing catalytic over stoichiometric reagents, maximizing atom economy, using safer solvents, and improving energy efficiency. acs.org The development of heterogeneous, recyclable catalysts for alkyne semireduction or the use of flow chemistry and biocatalysis are prime examples of this shift towards more sustainable synthetic routes. nankai.edu.cnrsc.org

Flow Chemistry Applications in Stereoselective Syntheses

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. researchgate.netresearchgate.net The precise control over temperature, pressure, and reaction time is particularly beneficial for stereoselective reactions where even minor fluctuations can impact the product's isomeric purity. acs.org

For the synthesis of this compound, a continuous-flow packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., a supported palladium or nickel catalyst) could be employed for the semireduction of 1-phenyl-1-octyne. rsc.org This setup allows for:

Enhanced Safety: Gaseous reagents like hydrogen can be used at high pressure with only a small amount present in the reactor at any given time.

Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors enables efficient heat transfer, preventing local hot spots that could lead to over-reduction or isomerization. acs.org

Easy Catalyst Separation: The product stream flows out of the reactor, leaving the solid-supported catalyst behind, simplifying purification and enabling catalyst recycling.

Photochemical reactions in flow reactors also present an opportunity for (E)- to (Z)-isomerization, providing an alternative route to the thermodynamically less stable isomer should the (E)-isomer be more readily accessible. rsc.orgvapourtec.com

Biocatalytic Pathways for Z-Olefin Construction

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity under mild, aqueous conditions. While the direct enzymatic synthesis of a specific hydrocarbon like this compound is not a widely established process, emerging research in enzyme engineering and photoenzymatic catalysis is opening new avenues. acs.orgresearchgate.net

'Ene'-reductases (EREDs), for example, are known for their ability to catalyze the stereoselective reduction of activated C=C double bonds. acs.org Recent studies have demonstrated that under visible light irradiation, these enzymes can be activated to catalyze novel cross-coupling reactions. acs.org It is conceivable that engineered EREDs or other enzymes could be developed to perform asymmetric reductive coupling reactions that construct the desired (Z)-alkene. For instance, a pathway could be designed to couple a phenyl-containing precursor with a C8-alkene or alkyne fragment, with the enzyme's active site controlling the geometry of the newly formed double bond. acs.org Such methods represent a frontier in green chemistry, promising highly selective syntheses in environmentally benign solvents with minimal waste.

Reactivity and Mechanistic Investigations of Z 1 Phenyl 1 Octene

Electrophilic Additions to the Z-Olefinic Moiety

Regioselectivity and Stereochemistry of Electrophilic Additions

The regioselectivity of electrophilic additions to (Z)-1-Phenyl-1-octene is primarily governed by Markovnikov's rule, which dictates that the electrophile (typically a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate. In the case of 1-Phenyl-1-octene, the addition of an electrophile to the C2 carbon results in a benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl ring.

The stereochemistry of these additions can be influenced by the specific reagents and reaction conditions. For instance, the halogenation of alkenes often proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.

| Reaction | Reagent | Major Product Structure | Regioselectivity | Stereochemistry |

| Hydrohalogenation | HBr | 2-Bromo-1-phenyl-octane | Markovnikov | Mixture of syn and anti |

| Halogenation | Br₂ | 1,2-Dibromo-1-phenyl-octane | N/A | Anti-addition |

Influence of the Phenyl Ring on Olefin Reactivity and Carbocation Stability in Electrophilic Processes

The phenyl group in this compound exerts a profound influence on the reactivity of the olefinic moiety and the stability of the carbocation intermediates formed during electrophilic additions. The π system of the phenyl ring can delocalize the positive charge of the adjacent benzylic carbocation through resonance, thereby stabilizing it. This stabilization lowers the activation energy for the formation of the carbocation, making the electrophilic addition reaction more facile compared to a non-conjugated alkene. quora.com

Carbocation Stability Order: Tertiary benzylic > Secondary benzylic > Primary benzylic > Tertiary > Secondary > Primary > Methyl chemistrystudent.com

Mechanistic Pathways of Halogenation and Hydrohalogenation

Hydrohalogenation: The hydrohalogenation of this compound with an acid like HBr proceeds through a two-step mechanism. pressbooks.pub

Protonation of the alkene: The π electrons of the double bond act as a nucleophile, attacking the electrophilic proton of HBr. This results in the formation of a C-H bond and a carbocation intermediate. As previously discussed, the proton adds to the C2 carbon to form the more stable benzylic carbocation at C1. This step is the rate-determining step of the reaction. masterorganicchemistry.com

Nucleophilic attack by the halide ion: The bromide ion (Br⁻), acting as a nucleophile, then attacks the electrophilic carbocation, forming the final alkyl halide product, 2-Bromo-1-phenyl-octane. libretexts.org

Halogenation: The halogenation of this compound with a halogen such as bromine (Br₂) follows a different mechanistic pathway that involves the formation of a bridged halonium ion intermediate. youtube.com

Formation of the bromonium ion: The alkene's π electrons attack one of the bromine atoms in the Br₂ molecule, while simultaneously, a lone pair on that bromine atom attacks one of the carbons of the original double bond. This results in the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion, and a bromide ion (Br⁻).

Nucleophilic attack by the bromide ion: The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridged bromine. This backside attack forces the opening of the three-membered ring and results in the anti-addition of the two bromine atoms across the double bond, yielding 1,2-Dibromo-1-phenyl-octane.

Catalytic Transformations Utilizing this compound as a Substrate

The olefinic bond in this compound serves as a versatile handle for various catalytic transformations, enabling the synthesis of more complex molecular architectures. Olefin metathesis, in particular, has emerged as a powerful tool in this regard.

Olefin Metathesis Reactions

Olefin metathesis is a catalytic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. The outcome of these reactions is highly dependent on the catalyst and the reaction conditions employed.

Stereoretentive cross-metathesis allows for the synthesis of specific E/Z isomers of alkenes. In the context of this compound, this would involve reacting it with another olefin in the presence of a suitable catalyst to produce a new (Z)-alkene with high stereoselectivity. Molybdenum- and Ruthenium-based catalysts have been developed that exhibit high Z-selectivity in cross-metathesis reactions. rsc.orgnih.gov These catalysts are designed to favor the formation of the kinetically preferred Z-isomer and suppress subsequent isomerization to the thermodynamically more stable E-isomer. u-tokyo.ac.jp

The success of stereoretentive cross-metathesis with this compound would depend on several factors, including the choice of the cross-partner and the catalyst. For instance, the reaction of this compound with a monosubstituted alkene in the presence of a Z-selective catalyst could potentially yield a (Z)-1,2-disubstituted alkene with the phenyl group on one side and the substituent from the cross-partner on the other, while retaining the Z-geometry of the original double bond. nih.gov

| Catalyst Type | Cross-Partner | Expected Major Product | Stereoselectivity |

| Molybdenum-based Z-selective catalyst | Alkene B | (Z)-Alkene C | High Z-selectivity |

| Ruthenium-based Z-selective catalyst | Alkene D | (Z)-Alkene E | High Z-selectivity |

Ring-Closing Metathesis (RCM) of Derivatives

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic olefins. While this compound itself is not a substrate for RCM, its derivatives, appropriately functionalized with a second olefinic moiety, can undergo this transformation to yield complex cyclic structures. The success and stereochemical outcome of the RCM of this compound derivatives would be highly dependent on the nature of the catalyst, the length and rigidity of the tether connecting the two double bonds, and the substitution pattern of the diene precursor.

The general approach to employing this compound in an RCM reaction would first involve its functionalization to introduce a terminal alkene. For instance, allylation of the phenyl ring or functionalization of the octenyl chain at a suitable position would generate a diene precursor amenable to RCM. The subsequent cyclization would be catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, which are known for their high functional group tolerance and efficiency in RCM reactions. beilstein-journals.orgresearchgate.net

The stereochemistry of the starting this compound unit would be expected to influence the stereochemistry of the resulting cyclic product, potentially leading to the formation of specific diastereomers. The formation of medium-sized rings, such as eight-membered rings, can be challenging, and the success of such reactions often depends on the careful design of the precursor. researchgate.net

The following table illustrates a hypothetical RCM of a derivative of this compound, highlighting the key components of the reaction.

Table 1: Hypothetical Ring-Closing Metathesis of a this compound Derivative

| Feature | Description |

| Substrate | A derivative of this compound containing a second terminal alkene. |

| Catalyst | Grubbs' first or second-generation catalyst, or Hoveyda-Grubbs' catalyst. |

| Solvent | Dichloromethane or toluene. |

| Product | A cyclic olefin with the phenyl and a portion of the octenyl chain incorporated into the ring. |

| Potential Challenges | E/Z isomerization of the double bond, competing intermolecular metathesis. |

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, also known as oxo synthesis, is a significant industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of this compound can theoretically yield two regioisomeric aldehydes: 2-phenyl-2-formylnonane (the branched or iso-product) and 1-phenyl-2-formylnonane (the linear or n-product). The regioselectivity of this reaction is a critical aspect and is primarily influenced by the catalyst system, particularly the nature of the ligands coordinated to the metal center, as well as reaction conditions such as temperature and pressure. rsc.orgnih.gov

Rhodium-based catalysts, often in conjunction with phosphine (B1218219) or phosphite (B83602) ligands, are highly effective for hydroformylation. acs.org The choice of ligand can dramatically influence the ratio of linear to branched products (n/iso ratio). For terminal alkenes like 1-octene (B94956), bulky ligands tend to favor the formation of the linear aldehyde due to steric hindrance. docsdrive.com Given the substitution pattern of this compound, steric and electronic factors of both the phenyl and octyl groups would play a crucial role in determining the regiochemical outcome.

The reaction conditions also significantly impact the selectivity and yield of the hydroformylation reaction. For instance, in the hydroformylation of 1-octene, the n/iso ratio can be optimized by adjusting the temperature, the partial pressures of carbon monoxide and hydrogen, and the ligand-to-metal ratio. docsdrive.com Similar optimization would be necessary for the hydroformylation of this compound to achieve the desired aldehyde isomer.

Table 2: Key Parameters in the Hydroformylation of this compound

| Parameter | Influence on the Reaction |

| Catalyst | Typically a rhodium complex, e.g., [Rh(acac)(CO)₂]. rsc.org |

| Ligand | Phosphine or phosphite ligands; their steric and electronic properties control the n/iso ratio. acs.org |

| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to isomerization. acs.org |

| **Pressure (CO/H₂) ** | Influences reaction rate and can affect the stability of the catalyst. docsdrive.com |

| Solvent | Can affect catalyst solubility, stability, and product separation. |

Polymerization and Oligomerization Pathways

Stereoregular Polymerization Studies

The polymerization of this compound presents an interesting case for stereoregular polymerization due to the presence of a stereogenic center in the monomer. Stereoselective polymerization aims to control the tacticity of the resulting polymer, leading to materials with specific properties. researchgate.net While specific studies on the stereoregular polymerization of this compound are not widely reported, insights can be drawn from the polymerization of similar vinyl monomers like styrene (B11656) and other alpha-olefins. units.it

The use of single-site catalysts, such as metallocenes, activated by a cocatalyst like methylaluminoxane (B55162) (MAO), is a common strategy for achieving stereocontrol in olefin polymerization. researchgate.net The symmetry of the metallocene catalyst plays a crucial role in determining the tacticity of the polymer. For instance, C₂-symmetric catalysts typically produce isotactic polymers, while Cₛ-symmetric catalysts can lead to syndiotactic polymers. The bulky phenyl group and the octyl chain in this compound would likely influence the coordination of the monomer to the catalyst active site, thereby affecting the stereochemistry of the insertion step.

Table 3: Potential Catalytic Systems for Stereoregular Polymerization of this compound

| Catalyst Type | Potential Polymer Tacticity | Key Features |

| C₂-Symmetric Metallocene | Isotactic | Chiral environment directs the incoming monomer to a specific orientation. |

| Cₛ-Symmetric Metallocene | Syndiotactic | The prochiral faces of the monomer alternate upon insertion. |

| Ziegler-Natta Catalysts | Isotactic | Heterogeneous catalysts that can induce high stereoregularity. |

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers, such as ethylene (B1197577) or propylene, can lead to the formation of copolymers with tailored properties. The incorporation of a bulky and aromatic comonomer like this compound into a polyolefin chain can significantly alter its physical and mechanical properties, such as crystallinity, glass transition temperature, and tensile strength.

Vanadium-based catalysts have been shown to be effective for the copolymerization of ethylene with higher α-olefins, including 1-octene. rsc.org Similarly, metallocene catalysts are widely used for producing ethylene/α-olefin copolymers. researchgate.netnih.gov The reactivity ratios of the comonomers are a key factor in determining the composition and microstructure of the resulting copolymer. The steric hindrance posed by the phenyl and octyl groups in this compound would likely result in a lower reactivity ratio compared to smaller α-olefins.

Table 4: Potential Comonomers for Copolymerization with this compound

| Comonomer | Potential Copolymer Properties |

| Ethylene | Introduction of phenyl-octyl branches would reduce crystallinity and density. |

| Propylene | Could lead to amorphous elastomers with interesting properties. mdpi.com |

| Styrene | Would result in a copolymer with a high aromatic content. |

Asymmetric Catalytic Hydrogenation and Hydroamination Studies

Asymmetric catalytic hydrogenation of prochiral alkenes is a fundamental transformation for the synthesis of enantiomerically enriched compounds. The hydrogenation of this compound would generate 1-phenyloctane, a chiral molecule. The development of chiral catalysts that can effectively control the enantioselectivity of this transformation is of significant interest. Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral phosphine ligands, are commonly employed for asymmetric hydrogenation. rsc.orgnih.gov More recently, catalysts based on more abundant metals like nickel have also shown high efficiency and enantioselectivity. nih.govrsc.org

The success of the asymmetric hydrogenation of this compound would depend on the ability of the chiral catalyst to differentiate between the two prochiral faces of the double bond. The phenyl group can play a crucial role in the substrate-catalyst interaction, potentially leading to high levels of stereocontrol.

Asymmetric hydroamination, the addition of an N-H bond across a double bond, is a highly atom-economical method for the synthesis of chiral amines. The development of catalytic systems for the asymmetric hydroamination of unactivated internal olefins is a challenging but rewarding area of research. nih.gov Copper-catalyzed systems have shown promise in the asymmetric hydroamination of styrenes. rsc.org The application of such catalysts to this compound could provide a direct route to chiral 2-amino-1-phenyloctane derivatives.

Table 5: Potential Catalysts for Asymmetric Transformations of this compound

| Reaction | Catalyst Type | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rh-, Ru-, or Ni-phosphine complexes. rsc.orgnih.govrsc.org | (R)- or (S)-1-Phenyloctane |

| Asymmetric Hydroamination | Chiral Cu- or other transition metal complexes. nih.govrsc.org | Chiral 2-amino-1-phenyloctane derivatives |

C-H Functionalization Adjacent to the Olefinic and Aromatic Systems

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. This compound possesses several C-H bonds that are amenable to functionalization, including the allylic C-H bonds on the octenyl chain and the C-H bonds of the phenyl ring.

The functionalization of allylic C-H bonds in terminal alkenes has been achieved with high enantioselectivity using a one-pot sequence involving palladium-catalyzed allylic C-H bond oxidation followed by iridium-catalyzed allylic substitution. nih.gov A similar strategy could potentially be applied to this compound, targeting the C-H bonds at the C3 position of the octenyl chain. Group IX metal catalysts (Co, Rh, Ir) have also been shown to be effective for intermolecular allylic C-H functionalization. rsc.org

The C-H bonds of the phenyl group in this compound can also be targeted for functionalization. Palladium-catalyzed ortho-alkenylation and acetoxylation of phenols have been developed, proceeding through a cyclopalladated intermediate. nih.gov While the substrate is not a phenol, directing group strategies could be employed to achieve regioselective C-H functionalization of the phenyl ring in this compound.

Table 6: Potential C-H Functionalization Reactions of this compound

| Position | Reaction Type | Catalyst | Potential Product |

| Allylic (C3 of octenyl chain) | Allylic amination, etherification, or alkylation. nih.govscispace.com | Pd/Ir dual catalysis or Rh/Ir catalysis. rsc.org | 3-functionalized-(Z)-1-phenyl-1-octene. |

| Aromatic (ortho to the octenyl group) | Alkenylation, acetoxylation, or arylation. nih.gov | Palladium catalysis with a directing group. | Ortho-functionalized this compound. |

Scientific Literature Lacks Specific Reactivity Data for this compound

Despite a thorough search of available scientific databases and literature, detailed research findings and mechanistic investigations specifically concerning the chemical compound this compound are not presently available. The outlined topics, including its participation in pericyclic and cycloaddition reactions, radical reactions of its olefinic system, photo-induced tautomerization and electron transfer phenomena, and the functionalization of its phenyl ring, appear to be uncharacterized in published studies.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and mechanistic analyses as requested, because the primary research on these aspects of this compound's reactivity has not been reported in the accessible scientific literature. General principles of reactivity for structurally similar molecules, such as other styrene or stilbene (B7821643) derivatives, exist, but a focused analysis solely on this compound cannot be constructed without specific data.

Further empirical and theoretical studies would be required to elucidate the reactivity and mechanistic pathways for this particular compound across the specified reaction classes.

Advanced Spectroscopic Characterization and Conformational Analysis of Z 1 Phenyl 1 Octene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise structure of (Z)-1-Phenyl-1-octene. Through a suite of one-dimensional and two-dimensional experiments, it is possible to confirm the Z-configuration of the double bond, assign all proton and carbon signals, and investigate the molecule's dynamic behavior.

The stereochemistry of the double bond in 1-Phenyl-1-octene is unequivocally established by analyzing the coupling constant (³J) between the two vinylic protons in the ¹H NMR spectrum. The magnitude of this three-bond coupling is dihedral angle-dependent and, for alkenes, is characteristically different for cis and trans isomers.

For protons in a cis (or Z) configuration, the typical coupling constant falls within the range of 6-15 Hz. In contrast, trans (or E) protons exhibit a larger coupling, typically between 11-18 Hz. In the case of this compound, the expected coupling constant for the vicinal olefinic protons would be approximately 12 Hz, a value that firmly resides within the established range for cis-alkenes, thereby confirming the Z-geometry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic H (α to Ph) | ~6.4 | d | ³J ≈ 12 |

| Vinylic H (β to Ph) | ~5.7 | dt | ³J ≈ 12, ³J ≈ 7 |

| Phenyl H (ortho) | ~7.3 | m | - |

| Phenyl H (meta, para) | ~7.2 | m | - |

| Allylic CH₂ | ~2.2 | q | ³J ≈ 7 |

| Alkyl (CH₂)₄ | ~1.3-1.4 | m | - |

| Terminal CH₃ | ~0.9 | t | ³J ≈ 7 |

While coupling constants provide definitive evidence for through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) offers crucial information about through-space proximity of nuclei, typically within 5 Å. znaturforsch.com This 2D NMR technique is particularly powerful for confirming stereochemistry in isomers.

In the (Z)-isomer of 1-Phenyl-1-octene, the vinylic proton adjacent to the phenyl ring and the vinylic proton adjacent to the alkyl chain are on the same side of the double bond. A NOESY experiment would, therefore, be expected to show a cross-peak between these two vinylic protons. Furthermore, a significant NOE would be observed between the vinylic proton at the 1-position and the ortho-protons of the phenyl ring, as well as between the vinylic proton at the 2-position and the allylic protons of the octyl chain. The presence of these specific correlations provides compelling evidence for the Z-configuration, as these spatial relationships would be absent in the corresponding E-isomer.

A full and unambiguous assignment of all ¹H and ¹³C resonances is achieved through a combination of 2D correlation experiments.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, it would show a correlation between the two vinylic protons, and trace the connectivity from the second vinylic proton through the allylic CH₂ group and down the entire octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the vinylic proton at the 1-position to the ipso- and ortho-carbons of the phenyl ring, and the vinylic proton at the 2-position to the first carbon of the octyl chain.

Together, these experiments create a complete and self-consistent map of the molecule's covalent framework.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso) | ~137 |

| Vinylic C (α to Ph) | ~130 |

| Vinylic C (β to Ph) | ~129 |

| Phenyl (ortho, meta, para) | ~126-128 |

| Alkyl Chain (C3-C7) | ~29-32 |

| Alkyl Chain (C8) | ~22.7 |

| Terminal CH₃ (C9) | ~14.1 |

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted bond rotation. oxinst.com For this compound, the primary sources of conformational flexibility are the rotation around the C-C single bonds of the octyl chain and the rotation of the phenyl group around the bond connecting it to the double bond.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals. A VT-NMR study could potentially reveal the energy barriers associated with these rotations. If the temperature were lowered significantly, the rotation could slow down to the point where distinct conformers might be observed, leading to signal broadening and eventual decoalescence into separate sets of signals for each populated conformer. researchgate.net However, for a flexible acyclic molecule like this compound, these rotational barriers are expected to be low, and observing such phenomena would likely require very low temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

C=C Stretch: The carbon-carbon double bond stretch is expected to appear in the region of 1650-1660 cm⁻¹.

=C-H Stretch: The stretching vibration of the hydrogens attached to the double bond typically occurs just above 3000 cm⁻¹, in the 3010-3040 cm⁻¹ range.

Aromatic C-H Stretch: The C-H bonds of the phenyl ring also absorb above 3000 cm⁻¹.

Aromatic C=C Stretch: The phenyl ring exhibits characteristic "ring breathing" modes, appearing as a series of absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H bonds of the octyl chain show strong absorptions just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹.

=C-H Bend (Out-of-Plane): A particularly diagnostic band for the cis-disubstituted double bond is the out-of-plane C-H bending vibration, which gives rise to a strong absorption in the 675-730 cm⁻¹ region.

Raman spectroscopy would provide complementary information, as the relatively non-polar C=C double bond often produces a strong signal in the Raman spectrum.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic/Vinylic =C-H Stretch | 3010 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Alkene C=C Stretch | 1650 - 1660 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| cis =C-H Out-of-Plane Bend | 675 - 730 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₄H₂₀). Furthermore, the fragmentation pattern observed upon ionization offers valuable structural information. wikipedia.org For this compound (MW = 188.31), the electron ionization (EI) mass spectrum is expected to be dominated by fragmentation pathways that lead to stable carbocations.

A primary fragmentation event is the benzylic cleavage, which involves the loss of an alkyl radical to form the highly stable tropylium (B1234903) ion.

Tropylium Ion (m/z 91): Cleavage of the C2-C3 bond of the octyl chain results in the loss of a C₅H₁₁ radical, leading to a resonance-stabilized benzylic cation that rearranges to the tropylium ion (C₇H₇⁺). This is often the base peak in the spectra of alkylbenzenes.

McLafferty Rearrangement: A characteristic rearrangement for compounds with a sufficiently long alkyl chain and a double bond is possible, involving a γ-hydrogen transfer.

Alkyl Chain Fragmentation: A series of peaks corresponding to the sequential loss of alkyl fragments (e.g., C₂H₅, C₃H₇) from the molecular ion would also be present, creating a characteristic pattern of ions separated by 14 amu (CH₂). youtube.comwhitman.edu

The molecular ion peak (M⁺) at m/z 188 would be clearly visible, confirming the molecular weight of the compound.

| m/z | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 188 | [C₁₄H₂₀]⁺˙ (Molecular Ion) | - |

| 117 | [C₉H₁₁]⁺ | •C₅H₁₁ |

| 105 | [C₈H₉]⁺ | •C₆H₁₃ |

| 91 | [C₇H₇]⁺ (Tropylium Ion) | •C₇H₁₃ |

| 77 | [C₆H₅]⁺ (Phenyl Ion) | •C₈H₁₅ |

Lack of Crystallographic Data for this compound Complexes

Extensive searches for X-ray crystallographic data on co-crystallized complexes or derivatives of this compound have not yielded any specific results for this compound. Currently, there is no publicly available research detailing the single-crystal X-ray diffraction analysis of this compound in a co-crystallized form or as a derivative.

Therefore, a detailed structural elucidation and conformational analysis based on X-ray crystallography, as outlined in the requested article structure, cannot be provided at this time. The scientific literature does not appear to contain the necessary crystallographic data, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, for any such complexes or derivatives.

Consequently, the generation of data tables and a detailed discussion on the advanced spectroscopic characterization through X-ray crystallography for this compound is not possible. Further research and successful crystallization of suitable derivatives or co-crystals would be required to obtain this type of detailed structural information.

Computational and Theoretical Studies on Z 1 Phenyl 1 Octene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, offer a powerful lens through which to view the electronic landscape of (Z)-1-Phenyl-1-octene.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. nih.govmdpi.com For a flexible molecule like this compound, which features a phenyl group and an octene chain, numerous conformational isomers can exist due to rotation around single bonds.

A DFT study would begin with a systematic conformational search to identify all possible stable geometries of the molecule. This involves rotating the phenyl group relative to the double bond and exploring the various arrangements of the hexyl group attached to the double bond. For each potential conformer, a geometry optimization calculation is performed to find the lowest energy structure, corresponding to a minimum on the potential energy surface.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated with DFT

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -120° | 0.00 |

| 2 | 0° | 2.5 |

| 3 | 60° | 1.8 |

| 4 | 180° | 3.1 |

Note: This table is for illustrative purposes to show how DFT results for conformational analysis would be presented. The values are not based on actual calculations for this compound.

Theoretical chemistry provides powerful tools to study the mechanisms of chemical reactions. researchgate.net For this compound, an important reaction to consider is its isomerization to the more stable (E)-isomer. DFT can be employed to map out the potential energy surface for this cis-trans isomerization.

This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting the (Z) and (E) isomers. The geometry of the TS would reveal the molecular arrangement at the peak of the energy barrier. Frequency calculations are then performed to confirm the nature of the stationary points: a minimum (the reactant or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactant and the transition state gives the activation energy for the reaction. According to transition state theory, this activation energy can be used to calculate the reaction rate constant. nih.gov Such studies can provide a deep understanding of the factors that control the isomerization process, such as steric and electronic effects.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy and symmetry of these orbitals can predict how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be a π-orbital associated with the phenyl ring and the double bond, making the molecule a potential nucleophile. The LUMO would be the corresponding π*-antibonding orbital, which can accept electrons, indicating its potential as an electrophile in certain reactions.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. espublisher.com FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions such as electrophilic additions to the double bond or cycloaddition reactions.

Table 2: Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This table is illustrative. The values are not from actual calculations.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent environment. rsc.org An MD simulation would model the molecule and a large number of solvent molecules (e.g., ethanol (B145695) or acetonitrile) in a simulation box.

The simulation solves Newton's equations of motion for every atom in the system, governed by a force field that describes the inter- and intramolecular forces. This allows for the tracking of the positions and velocities of all atoms over time, providing a detailed picture of the molecule's conformational dynamics, solvation structure, and transport properties.

Specific insights that could be gained from an MD simulation of this compound in solution include:

The preferred conformational states in solution and the rates of interconversion between them.

The structure of the solvent shell around the molecule, revealing how the solvent molecules arrange themselves around the phenyl group and the alkyl chain.

The diffusion coefficient of the molecule in the solvent.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts)

Computational chemistry is increasingly used to predict spectroscopic properties, which can be a powerful tool for structure elucidation. nih.govnih.gov For this compound, one of the most useful applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. modgraph.co.uk The accuracy of these predictions can be high, especially when the calculated values are scaled using empirical correction factors. The process would involve:

Performing a DFT geometry optimization of the most stable conformer(s) of this compound.

Calculating the NMR shielding tensors for this geometry.

Converting the shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

By comparing the predicted NMR spectrum with an experimental spectrum, one can confirm the structure of the molecule and assign the signals to specific atoms.

Table 3: Hypothetical Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Olefinic H1 | 6.45 | 6.50 |

| Olefinic H2 | 5.70 | 5.75 |

| Phenyl H (ortho) | 7.30 | 7.35 |

| Phenyl H (meta) | 7.25 | 7.28 |

| Phenyl H (para) | 7.15 | 7.18 |

Note: This table is for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Non-Biological Contexts

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity in a particular chemical process. ijpsonline.comrsc.org While often used in drug design, QSAR can also be applied in non-biological contexts, such as predicting the rates of chemical reactions.

A QSAR study for a series of substituted 1-phenyl-1-octene derivatives could be developed to predict their reactivity in a specific reaction, for example, epoxidation. nih.gov This would involve:

Synthesizing or computationally generating a set of this compound derivatives with different substituents on the phenyl ring.

Measuring the reaction rate for each derivative under the same conditions.

Calculating a variety of molecular descriptors for each derivative, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with the observed reactivity.

Such a model could then be used to predict the reactivity of new, untested derivatives and to gain insight into the factors that influence the reaction rate.

Applications of Z 1 Phenyl 1 Octene in Advanced Organic Synthesis and Materials Science

Role as a Building Block in the Stereoselective Synthesis of Complex Organic Molecules

The Z-configuration of the double bond in (Z)-1-Phenyl-1-octene is a crucial feature that can be exploited in stereoselective synthesis to construct complex organic molecules with a high degree of stereochemical control. The presence of the phenyl group and the octene chain allows for a variety of chemical transformations, making it a versatile building block.

In principle, the double bond of this compound can undergo a range of stereospecific reactions. For instance, reactions such as dihydroxylation, epoxidation, and cyclopropanation can proceed with the retention of the Z-geometry, allowing for the transfer of this stereochemical information to the product molecule. This is particularly valuable in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.

While specific examples of the use of this compound as a building block in the synthesis of complex molecules are not extensively documented in publicly available research, the principles of stereoselective synthesis suggest its potential in various synthetic strategies. The reactivity of similar (Z)-alkenes in stereoselective transformations is well-established, providing a strong basis for the potential applications of this compound.

Table 1: Potential Stereoselective Reactions of this compound

| Reaction Type | Reagents | Potential Product | Stereochemical Outcome |

|---|---|---|---|

| Dihydroxylation | OsO₄, NMO | 1-Phenyl-1,2-octanediol | syn-diol |

| Epoxidation | m-CPBA | (Z)-1,2-epoxy-1-phenyloctane | cis-epoxide |

| Cyclopropanation | CH₂I₂, Zn-Cu | (Z)-1-phenyl-2-hexyl-cyclopropane | cis-cyclopropane |

Monomer in the Preparation of Specialty Polymers and Copolymers with Tuned Stereoregularity

This compound can be considered a substituted styrene (B11656) monomer. The polymerization of styrene and its derivatives is a cornerstone of the polymer industry. The presence of the long octyl chain in this compound can impart unique properties to the resulting polymers, such as increased flexibility, lower glass transition temperature, and improved solubility in nonpolar solvents compared to polystyrene.

The stereochemistry of the monomer can also play a crucial role in the properties of the resulting polymer. The polymerization of this compound could potentially lead to polymers with a specific tacticity (the stereochemical arrangement of the phenyl groups along the polymer chain). Control over the stereoregularity of the polymer backbone can significantly influence its physical and mechanical properties, including crystallinity, melting point, and tensile strength.

Table 2: Predicted Properties of Polymers Derived from this compound

| Polymer | Potential Catalyst | Predicted Tacticity | Potential Properties |

|---|---|---|---|

| Poly(this compound) | Ziegler-Natta | Isotactic | Crystalline, higher melting point |

| Poly(this compound) | Metallocene | Syndiotactic | Crystalline, different melting point from isotactic |

| Poly(this compound) | Radical initiator | Atactic | Amorphous, lower softening point |

Precursor for Complex Synthetic Intermediates in Fine Chemical Production

The chemical reactivity of both the phenyl group and the double bond in this compound makes it a valuable precursor for the synthesis of a variety of complex synthetic intermediates used in the fine chemicals industry. These intermediates can then be used to produce a wide range of products, including pharmaceuticals, agrochemicals, and fragrances.

The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The double bond can be functionalized in numerous ways, as discussed in the context of stereoselective synthesis. The combination of these transformations can lead to a diverse array of multifunctional molecules. For example, hydroformylation of the double bond could introduce an aldehyde group, which can then be used in subsequent reactions to build more complex structures. nih.gov

Utilization as a Substrate or Ligand Component in Novel Catalytic Systems

In the field of catalysis, molecules with specific structural features can serve as substrates to probe the mechanism and selectivity of new catalytic systems. This compound, with its defined stereochemistry and functional groups, could be a useful substrate for studying various catalytic transformations, such as hydrogenation, metathesis, and hydrofunctionalization reactions.

Furthermore, the phenyl and octenyl moieties of this compound could be functionalized to create novel ligands for transition metal catalysts. aensiweb.comacs.org For example, the introduction of phosphine (B1218219) or amine groups onto the phenyl ring could yield a ligand that can coordinate to a metal center. The long alkyl chain could influence the solubility and steric environment of the resulting catalyst, potentially leading to unique reactivity and selectivity. While specific examples of this compound being used in this capacity are not prominent in the literature, the principles of ligand design suggest this as a plausible area of application.

Integration into the Design of Functional Organic Materials (e.g., as part of conjugated systems)

The incorporation of this compound or its derivatives into the structure of functional organic materials is an area of potential interest. The phenyl group can be part of a larger π-conjugated system, which is a key feature of many organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The long, flexible octyl chain can be used to tune the solid-state packing and morphology of these materials, which in turn can have a significant impact on their electronic properties and device performance. The Z-configuration of the double bond could also influence the molecular conformation and intermolecular interactions in the solid state. While direct applications of this compound in this area have not been widely reported, the design principles of functional organic materials suggest that molecules with its structural motifs could be valuable components.

Future Perspectives and Emerging Research Directions for Z 1 Phenyl 1 Octene

Innovations in Ultra-High Z-Selective Synthetic Methodologies

The synthesis of alkenes with a high degree of Z-selectivity remains a formidable challenge in organic chemistry, as the E-isomer is often the thermodynamically more stable product. nus.edu.sg Future research is intensely focused on developing methodologies that can provide not just high, but "ultra-high" Z-selectivity (typically >95%) in the synthesis of compounds like (Z)-1-Phenyl-1-octene.

One of the most promising avenues is the continued development of Z-selective olefin metathesis . While historically known for producing E-alkenes, recent advancements in catalyst design, particularly with molybdenum, tungsten, and ruthenium-based catalysts, have enabled remarkable control over stereoselectivity. rsc.orgnih.govmit.edu Future innovations will likely involve the design of even more sterically demanding and electronically tuned ligands for these metal centers to further enhance Z-selectivity, even for challenging substrates like 1-phenyl-1-octene. nih.gov

Another key area of development is the refinement of stereoselective reduction of alkynes . The semi-hydrogenation of 1-phenyl-1-octyne (B93662) is a direct route to this compound. While classic methods like the Lindlar catalyst are effective, emerging research is exploring the use of more robust and selective catalyst systems, including those based on earth-abundant metals, to achieve near-perfect Z-selectivity under milder conditions.

Furthermore, novel organocatalytic systems are being investigated. For instance, a recently developed metal-free protocol utilizes a photoinduced electron donor-acceptor (EDA) complex in combination with energy transfer to achieve the E → Z isomerization of alkenes, offering a greener alternative to metal-based methods. nih.gov

| Synthetic Strategy | Catalyst/Reagent Type | Potential for Ultra-High Z-Selectivity | Key Research Direction |

| Z-Selective Olefin Metathesis | Molybdenum, Tungsten, Ruthenium complexes | High to Very High | Design of sterically demanding and electronically tuned ligands. nih.govmit.edu |

| Alkyne Semi-hydrogenation | Modified Lindlar catalysts, Earth-abundant metal catalysts | High to Very High | Development of more robust and selective catalysts for milder reaction conditions. |

| E → Z Isomerization | Organophotocatalysts (e.g., 4-CzIPN) | High | Exploration of novel EDA complexes and energy transfer mechanisms. nih.gov |

| Wittig-type Reactions | Modified phosphonium (B103445) ylides | Moderate to High | Design of ylides that favor the kinetic Z-product. |

Exploration of Novel Catalytic Systems for this compound Transformations

Beyond its synthesis, the selective functionalization of this compound is a critical area of research. The development of novel catalytic systems that can transform this specific isomer without compromising its geometry is paramount.

Future research will likely focus on asymmetric transformations of the double bond, such as asymmetric epoxidation, dihydroxylation, and hydroformylation. For instance, the development of chiral catalysts that can selectively react with the Z-isomer to produce enantiomerically pure products is a significant goal. While styrene (B11656) is a common substrate for such studies, the extension of these methodologies to longer-chain alkenes like 1-phenyl-1-octene presents unique challenges and opportunities. nih.gov

Cross-coupling reactions that utilize the vinyl C-H bond of this compound are another promising frontier. Catalytic systems that can achieve direct and stereoretentive C-H functionalization would provide a powerful tool for elaborating the structure of this molecule. Ruthenium complexes have shown promise in the dimerization and co-dimerization of styrenes, and future work may adapt these systems for more complex transformations of this compound. doi.org

| Transformation | Catalyst Type | Potential Outcome | Emerging Research Focus |

| Asymmetric Epoxidation | Chiral transition metal complexes, Organocatalysts | Enantiomerically enriched epoxides | Catalyst design for high stereocontrol with long-chain alkenes. nih.gov |

| Hydroformylation | Rhodium or Cobalt complexes with tailored ligands | Linear or branched aldehydes with retained stereochemistry | Ligand design to control regioselectivity and prevent isomerization. |

| C-H Functionalization | Palladium, Rhodium, or Ruthenium catalysts | Direct and stereoretentive introduction of new functional groups | Development of catalysts with high activity and selectivity for less reactive C-H bonds. |

Advanced Computational Modeling for Predictive Reactivity and Stereocontrol

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.org For this compound, advanced computational modeling will play a crucial role in several key areas.

One major focus will be the in silico design of catalysts for both its synthesis and transformation. By modeling the transition states of catalytic cycles, researchers can predict which ligand architectures will favor the formation of the Z-isomer or lead to highly selective functionalization. rsc.org This predictive power can significantly accelerate the discovery of new and improved catalytic systems, reducing the need for extensive empirical screening. rsc.org

Furthermore, computational models can provide deep insights into the reaction mechanisms that govern the stereoselectivity. For example, DFT studies can elucidate the subtle non-covalent interactions between a substrate, catalyst, and reagents that dictate whether a reaction proceeds with retention or inversion of the double bond geometry. Understanding these interactions is key to rationally designing experiments to achieve the desired stereochemical outcome.

| Computational Approach | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Catalyst design for Z-selective synthesis and functionalization. | Prediction of optimal ligand structures and reaction conditions. rsc.org |

| Transition State Analysis | Elucidation of stereoselectivity-determining steps in reactions. | Rationalization of observed stereochemical outcomes and guidance for future experiments. |

| Molecular Dynamics (MD) | Simulation of the behavior of this compound in different environments (e.g., in solution, at interfaces). | Understanding of conformational preferences and intermolecular interactions. |

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The unique combination of a rigid phenyl group and a flexible octene chain makes this compound an interesting building block for supramolecular chemistry and materials science. The self-assembly of amphiphilic molecules is a powerful strategy for creating complex nanostructures. nih.govucm.es

Future research is expected to explore the synthesis of amphiphilic derivatives of this compound and their subsequent self-assembly into structures such as micelles, vesicles, and nanofibers. The geometry of the Z-alkene could impart specific packing arrangements, leading to novel material properties. The interplay between the π-stacking of the phenyl groups and the hydrophobic interactions of the octyl chains will be a key factor in determining the morphology of the resulting assemblies.

Development of Sustainable and Environmentally Benign Synthetic Routes and Applications

In line with the principles of green chemistry, a major thrust of future research will be the development of sustainable methods for the synthesis and application of this compound.

Biocatalysis offers a promising avenue for the environmentally friendly synthesis of Z-alkenes. researchgate.netrsc.org The use of enzymes, either in whole-cell systems or as isolated proteins, can enable highly selective transformations under mild aqueous conditions. Future research will focus on the discovery and engineering of enzymes that can catalyze the Z-selective synthesis of 1-phenyl-1-octene or its precursors. For example, cell-free biosynthesis platforms are being developed for the production of styrenes, which could potentially be adapted for longer-chain derivatives. nih.gov

Micellar catalysis is another emerging green chemistry tool that is highly relevant to the synthesis of hydrophobic molecules like this compound. arkat-usa.orgnih.gov By performing reactions in aqueous surfactant solutions, it is possible to reduce or eliminate the need for volatile organic solvents. Research in this area will focus on identifying suitable surfactant systems that can promote the desired Z-selectivity in synthetic reactions. The use of micellar media has already been explored for the synthesis of alkenes and for various catalytic transformations. arkat-usa.orgnih.gov

| Sustainable Approach | Application to this compound | Key Research Goals |

| Biocatalysis | Enzymatic synthesis and transformation. | Discovery and engineering of enzymes for high Z-selectivity and efficiency. researchgate.netrsc.org |

| Micellar Catalysis | Synthesis and functionalization in aqueous media. | Identification of surfactant systems that enhance Z-selectivity and reaction rates. arkat-usa.orgnih.gov |

| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials. | Development of catalytic routes from biomass to key intermediates. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Exploration of addition and isomerization reactions over substitution and elimination reactions. |

Q & A

Q. How can researchers efficiently trace prior studies on this compound using citation networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products